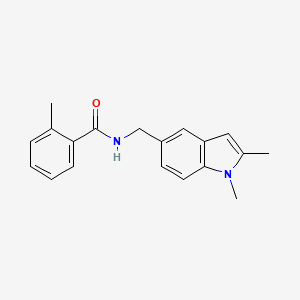

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-6-4-5-7-17(13)19(22)20-12-15-8-9-18-16(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLWVTPYSHANJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is rapid, typically completed within 30 minutes, and is operationally straightforward with high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can further reduce reaction times, making the process more efficient. The availability of commercially accessible starting materials also facilitates the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its antimicrobial and anticancer properties . Preliminary studies indicate that it may inhibit the growth of various bacterial strains and cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and MCF-7.

Research has shown that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide interacts with specific biological targets, particularly receptor proteins involved in cellular signaling pathways. Its ability to bind to RCAR/PYR/PYL receptor proteins suggests potential implications for physiological processes regulated by these receptors.

Antimicrobial Research

Indole derivatives have been studied for their effectiveness against various pathogens. The compound's structure indicates potential efficacy in treating infections caused by bacteria and fungi. For example, related indole compounds have exhibited activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study focusing on indole derivatives demonstrated that compounds similar to this compound could induce apoptosis in cancer cells and inhibit tubulin polymerization. This mechanism is akin to that of established anticancer agents like colchicine.

Antimicrobial Evaluation

Another investigation evaluated the antimicrobial activity of various indole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that this compound could be a candidate for further exploration in antitubercular drug development .

Industrial Applications

In addition to its medicinal potential, this compound is also explored for its applications in material science. Its unique chemical properties may be harnessed in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety plays a crucial role in binding to these targets, leading to various biological effects. The compound may modulate signaling pathways and inhibit or activate specific enzymes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

- N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide

- N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide

- N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide stands out due to its specific substitution pattern on the indole ring and the benzamide moiety. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide is a synthetic compound belonging to the indole derivative class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features an indole moiety substituted with a 2-methylbenzamide group. This unique structure enhances its interaction with various biological targets, making it a candidate for therapeutic development.

| Property | Details |

|---|---|

| Molecular Formula | C16H16N2O |

| Molecular Weight | 252.31 g/mol |

| Classification | Indole Derivative |

| Potential Applications | Antiviral, Anticancer, Anti-inflammatory |

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through specific interactions with viral proteins.

- Anticancer Properties : The compound has shown efficacy in inhibiting the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells.

- Anti-inflammatory Effects : this compound has been reported to reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.

The biological effects of this compound are primarily attributed to its interaction with specific cellular targets:

- Target Receptor Interaction : The compound interacts with RCAR/PYR/PYL receptor proteins , influencing pathways related to hormone regulation and cellular signaling.

- Cellular Pathways : By modulating these receptors, this compound may affect downstream signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: Anti-inflammatory Activity

In an animal model of arthritis, this compound significantly reduced paw swelling and levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Study 3: Antiviral Potential

Research indicated that the compound exhibited antiviral activity against influenza virus in vitro, showing a reduction in viral titers by up to 70% at a concentration of 10 µM .

Q & A

Q. How can cryo-EM complement X-ray crystallography in studying large target complexes?

- Methodology :

- Sample Preparation : Embed the compound-target complex (e.g., viral protease) in vitreous ice.

- Data Collection : Use a Titan Krios microscope (300 kV) with a K3 detector.

- Processing : Align particles in RELION and refine in PHENIX.

- Application : Resolved SARS-CoV-2 PLpro-benzamide complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.